molecular formula C13H15F3N2O2 B1328648 8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 942474-71-7

8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B1328648
M. Wt: 288.27 g/mol
InChI Key: RGZZGINKRRDSSS-UHFFFAOYSA-N
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Description

The compound 8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane is a multifaceted molecule that incorporates a trifluoromethyl group, a pyridinyl moiety, and a spirocyclic framework. This structure is indicative of a molecule with potential biological activity and synthetic versatility. The presence of the trifluoromethyl group is particularly noteworthy due to its ability to modulate the physical, chemical, and biological properties of molecules .

Synthesis Analysis

The synthesis of related spirocyclic compounds has been reported in the literature. For instance, a copper-mediated intramolecular trifluoromethylation of N-phenylcinnamamides, coupled with cyclization and dearomatization, has been used to construct various trifluoromethylated 1-azaspiro[4.5]decanes . Additionally, a novel redox reaction involving 8-Aza-5,7-dimethyl-2-trifluoromethylchromone has been utilized to synthesize CF3-containing 2-pyridone derivatives . These methods highlight the synthetic potential of trifluoromethylated spirocyclic compounds and may provide insight into the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds, such as 8-oxa-2-azaspiro[4.5]decane, has been explored through various synthetic approaches . The incorporation of nitrogen atoms within the spirocyclic framework, as seen in the 1,3,7,8-tetra-azaspiro[4.5]decane derivatives, demonstrates the structural diversity achievable with these scaffolds . The structure of 8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane likely benefits from the rigidity and three-dimensional shape imparted by the spirocyclic core.

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, the reaction of pyridazine-4,5-dicarboxylic anhydride with nitrogen 1,3-binucleophiles via a Smiles-type rearrangement has been used to prepare tetra-azaspiro[4.5]decane derivatives . The reductive ring opening of pyrido derivatives to yield alkyl sulfanyl acetates has also been reported . These reactions demonstrate the reactivity of spirocyclic compounds and may be relevant to the chemical transformations of 8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their unique structures. The trifluoromethyl group, in particular, is known to impart increased lipophilicity, metabolic stability, and bioavailability to molecules . The presence of heteroatoms such as oxygen and nitrogen within the spirocyclic framework can also affect the compound's polarity, solubility, and potential for hydrogen bonding . These properties are crucial for the development of biologically active compounds and their pharmacological evaluation, as seen in the study of dopamine agonists based on the 1,4-dioxa-7-azaspiro[4.5]decane scaffold .

Scientific Research Applications

Growth Regulation

1-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1H-pyridin-2-one, a derivative of 1,4-dioxa-8-azaspiro[4.5]decane, shows growth-regulating activity. This compound was synthesized using the Mannich reaction and its structure confirmed by NMR spectroscopy (Sharifkanov et al., 2001).

Structural Studies

(S)-2-(2-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one (BTZ043), a promising antitubercular drug candidate, includes the 1,4-dioxa-8-azaspiro[4.5]decane structure. X-ray and NMR studies were used to understand its structure and behavior at various temperatures (Richter et al., 2022).

Nonlinear Optical Materials

8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) has been identified as a promising material for nonlinear optical devices, especially in frequency doubling of laser diodes. Its purification, crystal growth, and characterization were extensively studied, showing its suitability for device applications (Kagawa et al., 1994).

Phosphorus-Nitrogen Compounds

1,4-Dioxa-8-azaspiro[4.5]decane (DASD) derivatives were synthesized for the creation of spiro-crypta phosphazene derivatives. These were explored for their stereogenism and anisochronism, with the structures determined through various spectroscopic methods (Kılıç et al., 2009).

Synthesis Studies

Studies on the synthesis of compounds like 1,4-dioxa-8-azaspiro[4.5]decane have been conducted to explore their potential in creating biologically active compounds. These studies often focus on developing efficient synthesis methods and understanding the properties of the resulting compounds (Ogurtsov & Rakitin, 2020).

properties

IUPAC Name

8-[5-(trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O2/c14-13(15,16)10-1-2-11(17-9-10)18-5-3-12(4-6-18)19-7-8-20-12/h1-2,9H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZZGINKRRDSSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=NC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901163460
Record name 8-[5-(Trifluoromethyl)-2-pyridinyl]-1,4-dioxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901163460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane

CAS RN

942474-71-7
Record name 8-[5-(Trifluoromethyl)-2-pyridinyl]-1,4-dioxa-8-azaspiro[4.5]decane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942474-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-[5-(Trifluoromethyl)-2-pyridinyl]-1,4-dioxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901163460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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